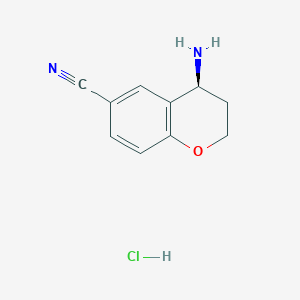

(S)-4-Aminochroman-6-carbonitrile hydrochloride

Description

Properties

IUPAC Name |

(4S)-4-amino-3,4-dihydro-2H-chromene-6-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10;/h1-2,5,9H,3-4,12H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYBHSHUWNHLLO-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1N)C=C(C=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2193051-89-5 | |

| Record name | (4S)-4-amino-3,4-dihydro-2H-1-benzopyran-6-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Retrosynthetic Analysis

Several strategic approaches can be employed for synthesizing (S)-4-Aminochroman-6-carbonitrile hydrochloride:

- Reduction of the corresponding 4-nitrochroman-6-carbonitrile followed by salt formation

- Asymmetric hydrogenation of 4-chromanone-6-carbonitrile

- Chiral resolution of racemic 4-aminochroman-6-carbonitrile

- Direct asymmetric synthesis using chiral catalysts or auxiliaries

Key Challenges

The primary synthetic challenges include:

- Introducing the nitrile group regioselectively

- Controlling the stereochemistry at the 4-position

- Developing efficient methods for enantiomeric purification

- Ensuring stability of the nitrile group during transformations

Preparation Method: Nitro Reduction Approach

Synthesis of 4-Nitrochroman-6-carbonitrile

The nitro reduction approach begins with the preparation of 4-nitrochroman-6-carbonitrile, which can serve as a key intermediate. This involves incorporating both the nitro and nitrile functionalities into the chroman scaffold.

A general scheme for this approach would involve:

- Formation of the chroman scaffold

- Introduction of the nitrile group

- Installation of the nitro group at the 4-position

Catalytic Reduction to 4-Aminochroman-6-carbonitrile

The conversion of the nitro intermediate to the amino derivative can be accomplished through catalytic hydrogenation. Based on similar transformations described in the literature, this reduction can be performed using noble metal catalysts such as palladium or platinum.

Procedure:

- 4-Nitrochroman-6-carbonitrile is dissolved in a suitable solvent such as ethanol, isopropanol, or toluene.

- A catalyst such as palladium on carbon (5-10%) is added.

- The reaction mixture is subjected to hydrogen pressure (1-20 bar) at temperatures between 20-40°C.

- After complete consumption of the starting material (typically 1-2 hours), the catalyst is filtered off and the filtrate is treated with hydrogen chloride to obtain the hydrochloride salt.

The use of palladium catalysts (0.5-10% on carbon) has been shown to be particularly effective for the reduction of aromatic nitro compounds to primary amines while preserving other functional groups such as nitriles.

Formation of the Hydrochloride Salt

The free amine can be converted to the hydrochloride salt by treatment with hydrogen chloride in a suitable solvent:

Procedure:

- The free amine is dissolved in ethanol or diethyl ether.

- Hydrogen chloride (as gas or in solution) is added until precipitation is complete.

- The precipitate is collected by filtration, washed with a suitable solvent, and dried to obtain the hydrochloride salt.

Preparation Method: Asymmetric Hydrogenation Approach

Synthesis of 4-Chromanone-6-carbonitrile

The 4-chromanone-6-carbonitrile intermediate can be prepared from appropriate benzaldehyde derivatives through a series of transformations:

- Knoevenagel condensation with malononitrile to introduce the nitrile functionality

- Formation of the chromanone structure through cyclization reactions

- Selective reduction or protection strategies may be required to preserve the nitrile group

Asymmetric Hydrogenation

Asymmetric hydrogenation of 4-chromanone-6-carbonitrile represents a direct approach to obtain the (S)-4-aminochroman derivative with high enantiomeric purity. This transformation can be accomplished using chiral transition metal catalysts.

Procedure:

- The 4-chromanone-6-carbonitrile is dissolved in a suitable solvent such as methanol or isopropanol.

- A chiral ruthenium or rhodium catalyst is added along with a source of ammonia or an appropriate nitrogen source.

- The reaction is conducted under hydrogen pressure (typically 20-50 bar) at controlled temperature.

- After completion, the reaction mixture is worked up and the free amine is converted to the hydrochloride salt.

This approach is advantageous as it directly produces the desired (S)-enantiomer without the need for resolution.

Preparation Method: Resolution of Racemic Mixture

Synthesis of Racemic 4-Aminochroman-6-carbonitrile

The racemic 4-aminochroman-6-carbonitrile can be prepared through non-stereoselective methods:

- Reductive amination of 4-chromanone-6-carbonitrile

- Reduction of 4-oximinechroman-6-carbonitrile

- Addition of cyanide to appropriate chroman precursors

Resolution Techniques

Several methods can be employed for resolving the racemic mixture:

Crystallization with Chiral Acids : Formation of diastereomeric salts with chiral acids (such as tartaric acid, mandelic acid, or camphor sulfonic acid) followed by fractional crystallization.

Enzymatic Resolution : Selective acylation of one enantiomer using enzymes like lipases, followed by separation of the acylated and non-acylated products.

Chiral HPLC : Preparative separation using chiral stationary phases, which can be particularly useful for laboratory-scale preparations.

The resolution process typically requires multiple crystallization or separation steps to achieve high enantiomeric purity (>99% enantiomeric excess).

Preparation Method: Dynamic Kinetic Resolution

Principles of Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution combines a resolution step with in situ racemization of the undesired enantiomer, potentially allowing for complete conversion to the desired stereoisomer. This approach is particularly valuable for industrial-scale syntheses.

Application to 4-Aminochroman-6-carbonitrile Synthesis

A DKR approach for (S)-4-aminochroman-6-carbonitrile could involve:

- Preparation of a racemic intermediate that can undergo racemization

- Coupling with a chiral auxiliary or use of a chiral catalyst that selectively reacts with one enantiomer

- Conditions that allow for racemization of the unreacted enantiomer

- Subsequent steps to remove the auxiliary and form the hydrochloride salt

This approach has been successfully applied to similar chiral amine fragments in pharmaceutical synthesis, as described for other chiral amines in the literature.

Analytical Methods for Quality Control

HPLC Analysis

High-performance liquid chromatography (HPLC) is essential for determining the enantiomeric purity of (S)-4-aminochroman-6-carbonitrile:

Method Example:

- Column: Chiral stationary phase (e.g., Shim-pack HRC-CN with β-cyclodextrin)

- Mobile phase: Acetonitrile/water mixture with appropriate buffers

- Detection: UV absorption at 220-254 nm

- Typical retention times for enantiomers: 44-46 minutes (specific conditions)

The enantiomeric excess can be calculated from the area ratio of the peaks corresponding to the (S) and (R) enantiomers.

Spectroscopic Characterization

NMR Spectroscopy:

The compound can be characterized by ¹H and ¹³C NMR spectroscopy. Typical chemical shifts for the amino and methylene protons provide confirmation of structure.

IR Spectroscopy:

Key absorption bands include:

Optical Rotation

The specific optical rotation [α]D should be measured to confirm the enantiomeric purity:

Scale-up Considerations

Yield Optimization

Process parameters that can be optimized for improved yields include:

- Catalyst loading and type

- Reaction temperature and pressure

- Concentration and solvent selection

- Order and rate of addition

- Workup and crystallization conditions

Impurity Control

Common impurities that may require control during the synthesis include:

- The (R)-enantiomer

- Unreduced intermediates

- Over-reduced by-products (where the nitrile group may be affected)

- Catalyst residues

Appropriate in-process controls and purification methods should be implemented to ensure the final product meets purity specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Aminochroman-6-carbonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

Reduction: Reduction of the nitrile group to an amine.

Substitution: Replacement of the amino or nitrile group with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Such as halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (S)-4-Aminochroman-6-carbonitrile hydrochloride as an anticancer agent. A related compound, 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, was synthesized and tested for its anticancer properties against various human tumor cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity, disrupting microtubule formation and inducing cell cycle arrest in melanoma cells .

Key Findings:

- Mechanism of Action : The compound was found to affect microtubule dynamics, leading to centrosome de-clustering and G2/M cell cycle arrest.

- Anti-Angiogenic Effects : In vitro and in vivo studies showed that these compounds could significantly reduce angiogenesis, which is crucial for tumor growth and metastasis .

Synthesis of Chiral Amines

Chiral amines are essential building blocks in pharmaceuticals and agrochemicals. This compound can serve as a precursor in the asymmetric amination reactions to produce enantiopure chiral amines. Research has demonstrated that using specific catalysts can facilitate the conversion of this compound into various chiral amines with high enantioselectivity .

Applications in Chiral Synthesis:

- Catalytic Systems : Various catalytic systems have been developed to enhance the efficiency of asymmetric transformations involving this compound.

- Pharmaceutical Relevance : The resulting chiral amines are utilized in the synthesis of numerous bioactive compounds, contributing to drug development efforts .

Therapeutic Potential

The structural characteristics of this compound suggest potential therapeutic applications beyond oncology. Its ability to interact with biological targets makes it a candidate for further exploration in treating various conditions.

Investigated Therapeutic Areas:

- Neurological Disorders : Preliminary studies indicate that derivatives of this compound may exhibit neuroprotective effects, warranting further investigation into their use for treating conditions like Alzheimer's disease.

- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents, indicating a broader application spectrum for this compound in infectious disease management.

Case Studies

Several case studies have documented the synthesis and application of related compounds derived from this compound:

| Case Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Identified microtubule disruption as a key mechanism; effective against multiple cancer cell lines. |

| Study 2 | Asymmetric Synthesis | Developed efficient catalytic methods for producing chiral amines; demonstrated high enantiomeric excess. |

| Study 3 | Neuroprotective Effects | Explored potential benefits in models of neurodegeneration; showed promise in reducing oxidative stress. |

Mechanism of Action

The mechanism of action of (S)-4-Aminochroman-6-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Binding: Interacting with cellular receptors to modulate biological responses.

Pathway Modulation: Affecting signaling pathways involved in various cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Assumed enantiomer of racemic 4-amino-3,4-dihydro-2H-chromene-6-carbonitrile (CAS 911825-88-2). †Calculated based on molecular formula.

Hazard Profile Comparison

- (S)-6-Chlorochroman-4-amine hydrochloride exhibits the most comprehensive hazard data, including risks of oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

Biological Activity

(S)-4-Aminochroman-6-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a chroman core with an amino group at the 4-position and a nitrile group at the 6-position. The synthesis typically involves several steps:

- Starting Material : A suitable chroman derivative is selected.

- Amination : Introduction of the amino group at the 4-position.

- Nitrile Formation : Introduction of the nitrile group at the 6-position.

- Hydrochloride Formation : Conversion of the free base to its hydrochloride salt.

These steps can be optimized using specific catalysts, solvents, and temperature controls to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can alter metabolic pathways.

- Receptor Binding : It has shown potential in modulating neurotransmitter functions by interacting with dopamine and serotonin receptors.

- Pathway Modulation : It can affect signaling pathways involved in various cellular processes, potentially leading to therapeutic effects.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in inflammatory responses. Its ability to inhibit enzymes could provide a basis for developing anti-inflammatory agents.

Neurotransmitter Modulation

Studies have suggested that this compound interacts with neurotransmitter systems, particularly those involving dopamine and serotonin. This interaction could have implications for treating neurological disorders.

Antimicrobial Activity

Preliminary studies have indicated potential antimicrobial properties, although detailed investigations are required to establish efficacy and mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Aminochroman | Lacks nitrile group | Less versatile in reactions |

| 6-Cyanocoumarin | Contains nitrile but lacks amino group | Limited reactivity |

| 4-Aminobenzonitrile | Contains both amino and nitrile groups | Different structural properties |

| This compound | Unique combination of chroman structure with amino and nitrile groups | Potential enzyme inhibition and receptor modulation |

This table highlights the unique properties of this compound compared to similar compounds, emphasizing its versatility in biological applications.

Case Studies and Research Findings

-

In Vitro Studies on Enzyme Inhibition :

- A study demonstrated that this compound effectively inhibited specific enzymes linked to inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

-

Neuropharmacological Investigations :

- Research focusing on its interaction with serotonin receptors revealed that this compound might modulate neurotransmitter release, indicating possible applications in treating mood disorders.

-

Antimicrobial Evaluations :

- Initial tests indicated that this compound exhibited antimicrobial activity against various bacterial strains, warranting further exploration into its potential as an antibiotic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-4-Aminochroman-6-carbonitrile hydrochloride, and how can enantiomeric purity be ensured?

- Methodology : Begin with a chromane scaffold and introduce the amino group at the 4-position via catalytic hydrogenation or reductive amination. The nitrile group at the 6-position can be added using a nucleophilic substitution reaction with a cyanide source. Enantiomeric purity is critical; employ chiral resolution techniques such as diastereomeric salt formation or chiral stationary phase HPLC. For example, enantiomer separation methods used for (R)-4-aminochromane-7-carboxylic acid hydrochloride (via chiral HPLC) can be adapted . Validate purity using polarimetry and chiral HPLC with a cellulose-based column (e.g., Chiralpak® IA).

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology : Use a combination of:

- NMR spectroscopy : Confirm structural integrity via H and C NMR, focusing on the chiral center (4-position) and nitrile group (6-position).

- Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., expected [M+H] ion).

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>98%). Cross-reference with impurity profiles in pharmacopeial standards, as seen in EP impurity guidelines .

Q. How can researchers optimize reaction conditions to maximize yield while minimizing side products?

- Methodology : Conduct Design of Experiments (DoE) to evaluate variables such as temperature, solvent polarity, and catalyst loading. For example, use a central composite design to optimize the nitrile introduction step. Monitor reaction progression via TLC or in-situ FTIR. Purify intermediates via recrystallization or flash chromatography, referencing protocols for structurally related carbonitriles .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Discrepancies may arise from enantiomeric impurities or batch-to-batch variability.

- Chiral analysis : Re-analyze samples from conflicting studies using chiral HPLC to confirm enantiomeric excess (>99%).

- Replication : Repeat assays (e.g., receptor-binding studies) under standardized conditions (pH, temperature) to isolate variables.

- Statistical validation : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding factors, similar to approaches in pharmacological contradiction studies .

Q. How does the hydrochloride salt form influence the compound’s stability under physiological conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal stress : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.

- pH stability : Dissolve in buffers (pH 1–9) and analyze degradation products (e.g., free amine or nitrile hydrolysis) using LC-MS.

- Comparative testing : Contrast stability with freebase forms, as demonstrated in metformin hydrochloride hydrogel studies .

Q. What computational tools predict the pharmacokinetic properties of this compound?

- Methodology : Use in silico models:

- ADMET prediction : Tools like SwissADME or ADMETLab to estimate solubility, LogP, and CYP450 interactions.

- Molecular docking : Simulate binding to target receptors (e.g., serotonin transporters) using AutoDock Vina. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Q. How can researchers design robust impurity profiling protocols for this compound?

- Methodology : Follow ICH Q3A/B guidelines:

- Forced degradation : Expose to heat, light, and oxidizers (e.g., HO) to generate degradation products.

- HPLC-MS/MS : Identify impurities at 0.1% threshold using high-resolution MS. Reference EP impurity tracking methods, such as those for aminopterin derivatives .

Data Interpretation & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

- Methodology : Use nonlinear regression (e.g., log-dose vs. response) to calculate EC/IC. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Address variability by including positive controls (e.g., haloperidol in catalepsy models) .

Q. How should researchers address batch-to-batch variability in synthetic yield or purity?

- Methodology : Implement Quality-by-Design (QbD) principles:

- Critical Quality Attributes (CQAs) : Define thresholds for purity (>98%), enantiomeric excess (>99%), and residual solvents.

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.